molecular formula C25H23FN4O4S B11357465 5-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]-N-(3-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]-N-(3-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11357465
M. Wt: 494.5 g/mol
InChI Key: ZXURIYFIRBJJJP-UHFFFAOYSA-N
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Description

5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of fluorophenyl, furan, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the individual moieties, such as the fluorophenyl and furan derivatives, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(3-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of fluorophenyl, furan, and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C25H23FN4O4S

Molecular Weight

494.5 g/mol

IUPAC Name

5-[(3-fluorophenyl)methyl-(furan-2-ylmethyl)amino]-N-(3-methylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C25H23FN4O4S/c1-17-6-3-9-20(12-17)28-24(31)23-22(14-27-25(29-23)35(2,32)33)30(16-21-10-5-11-34-21)15-18-7-4-8-19(26)13-18/h3-14H,15-16H2,1-2H3,(H,28,31)

InChI Key

ZXURIYFIRBJJJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC(=CC=C3)F)CC4=CC=CO4)S(=O)(=O)C

Origin of Product

United States

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